4-(dimethylamino)-N-piperidin-4-ylbenzamide hydrochloride
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Overview
Description
4-(dimethylamino)-N-piperidin-4-ylbenzamide hydrochloride is a chemical compound with a complex structure that includes a benzamide core, a piperidine ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-piperidin-4-ylbenzamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the piperidine ring and the dimethylamino group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-piperidin-4-ylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
4-(dimethylamino)-N-piperidin-4-ylbenzamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: It can be used in biochemical assays to study enzyme activity or protein interactions.
Medicine: This compound may have potential therapeutic applications, such as acting as a drug candidate for treating certain diseases.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-piperidin-4-ylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(dimethylamino)-N-piperidin-4-ylbenzamide hydrochloride include:
4-(dimethylamino)pyridine: A nucleophilic catalyst used in various organic reactions.
N,N-dimethyl-4-aminopyridine: Another catalyst with similar applications in organic synthesis.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its potential applications in medicinal chemistry. The presence of the piperidine ring and the benzamide core may confer specific biological activities that are not observed with other similar compounds.
Properties
IUPAC Name |
4-(dimethylamino)-N-piperidin-4-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c1-17(2)13-5-3-11(4-6-13)14(18)16-12-7-9-15-10-8-12;/h3-6,12,15H,7-10H2,1-2H3,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUGTVUUCQQIRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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